GLP-1 Receptor Activation: HAEGTFT vs. Full-Length GLP-1(7-37) and GLP-1(7-36) amide
HAEGTFT (GLP-1 1-7) does not stimulate cAMP production in cells expressing the human GLP-1 receptor, a functional outcome that is a direct consequence of N-terminal truncation. This is in marked contrast to the full-length endogenous agonists GLP-1(7-37) and GLP-1(7-36) amide, which potently activate the receptor . This functional silence defines HAEGTFT as a critical negative control and structural probe, rather than an agonist. [1].
| Evidence Dimension | GLP-1 receptor-mediated cAMP accumulation (EC50) |
|---|---|
| Target Compound Data | No detectable agonist activity; functionally silent in standard GLP-1R cAMP assays. |
| Comparator Or Baseline | GLP-1(7-37): EC50 = 0.9 ± 0.1 nM; GLP-1(7-36) amide: EC50 = 0.015-0.07 nM. |
| Quantified Difference | >1000-fold reduction in potency; complete loss of measurable agonism. |
| Conditions | Human GLP-1 receptor expressed in BHK cells (GLP-1(7-37)) and HEK-293 cells (GLP-1(7-36) amide); cAMP accumulation assays. |
Why This Matters
This complete lack of agonism is the primary differentiator for researchers requiring a silent N-terminal fragment for SAR studies, epitope mapping, or as a negative control in GLP-1R activation assays.
- [1] Gromada J, Rorsman P, Dissing S, Wulff BS. Stimulation of cloned human glucagon-like peptide 1 receptor expressed in HEK 293 cells induces cAMP-dependent activation of calcium-induced calcium release. FEBS Lett. 1995;373(2):182-186. (EC50 = 0.015 nM for GLP-1(7-36)amide). View Source
